molecular formula C6H9N3O2S B13268622 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13268622
M. Wt: 187.22 g/mol
InChI Key: LBTZMPSAJOJQAX-UHFFFAOYSA-N
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Description

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes an amino group, a methyl group, a methylsulfanyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Amination: The amino group can be introduced through nucleophilic substitution or reductive amination reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxylic acid group to form alcohols or aldehydes.

    Substitution: The amino group and the methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs with nitrile or carboxamide groups. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2S/c1-9-4(7)3(6(10)11)5(8-9)12-2/h7H2,1-2H3,(H,10,11)

InChI Key

LBTZMPSAJOJQAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)SC)C(=O)O)N

Origin of Product

United States

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